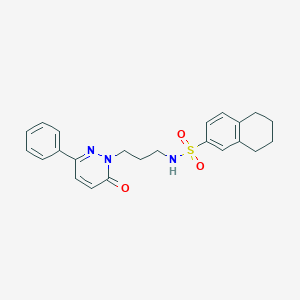
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered interest in various fields of science and industry. It belongs to the class of heterocyclic compounds, known for their diverse biological activities and applications in medicinal chemistry. This compound’s structure combines a pyridazinone moiety and a tetrahydronaphthalene framework, linked via a sulfonamide group, making it a candidate for numerous chemical reactions and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multi-step reactions:
Formation of the Pyridazinone Ring
Starting Materials: : Benzaldehyde and hydrazine are often used.
Conditions: : This reaction is performed under reflux conditions with a suitable catalyst.
Coupling with Tetrahydronaphthalene
Reagents: : 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride.
Conditions: : The pyridazinone intermediate reacts with the sulfonyl chloride under basic conditions to form the final compound.
Industrial Production Methods
Industrially, this compound can be synthesized using automated chemical reactors with precise control over temperature and pH to ensure high yield and purity.
Large-scale production may involve continuous flow reactors, which enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at the tetrahydronaphthalene moiety.
Reduction: : Reduction at the pyridazinone ring can modify its activity and binding properties.
Substitution: : The sulfonamide group allows for various substitutions, enhancing the compound’s versatility.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or chromium trioxide.
Reducing Agents: : Sodium borohydride or lithium aluminium hydride.
Substitution Reagents: : Halogenated compounds for nucleophilic substitution.
Major Products
Oxidation yields derivatives with altered electronic properties.
Reduction results in modified analogs with potential therapeutic applications.
Substitution produces a wide array of derivatives, each with unique properties.
Scientific Research Applications
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several scientific research applications:
Chemistry: : As a precursor in the synthesis of complex molecules.
Biology: : Its derivatives are studied for their biological activity, including antimicrobial and anticancer properties.
Medicine: : Investigated for potential use in drug development due to its structural diversity and biological activity.
Industry: : Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide exerts its effects involves:
Molecular Targets: : Enzyme inhibition, particularly targeting enzymes involved in cancer and microbial growth.
Pathways Involved: : Disrupts metabolic pathways critical for cell survival and proliferation, making it a promising candidate in oncological and antimicrobial research.
Comparison with Similar Compounds
Compared to other compounds in its class:
Unique Properties: : The combination of a pyridazinone ring with a tetrahydronaphthalene framework is rare, offering unique binding properties and biological activity.
Similar Compounds: : Includes structures like pyridazinone derivatives and other sulfonamide-linked compounds.
Similar Compounds List:
6-oxo-3-phenylpyridazin-1-yl propyl sulfonamide
5,6,7,8-tetrahydronaphthalene-2-sulfonyl derivatives
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide represents a highly interesting compound with a multitude of applications in scientific research and industry. Its complex structure and versatile reactivity make it a valuable tool for developing new therapeutic agents and advanced materials.
Properties
IUPAC Name |
N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c27-23-14-13-22(19-8-2-1-3-9-19)25-26(23)16-6-15-24-30(28,29)21-12-11-18-7-4-5-10-20(18)17-21/h1-3,8-9,11-14,17,24H,4-7,10,15-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKBRSNHQIEDQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCCN3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

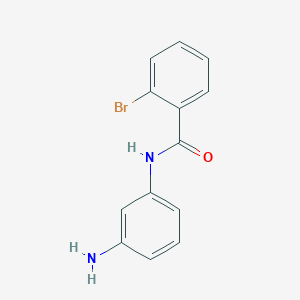
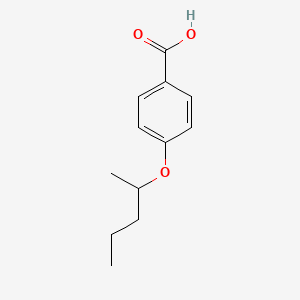
![2-[4-(propan-2-yl)phenyl]-2H-1,2,3-benzotriazol-5-amine](/img/structure/B2353725.png)
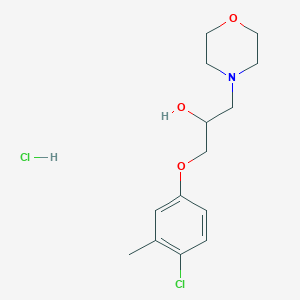
![3-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2353728.png)


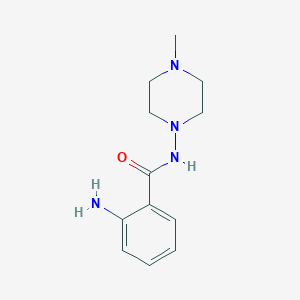
![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2353734.png)
![2-Oxo-1,2-dihydrobenzo[g]quinoline-3-carbaldehyde](/img/structure/B2353735.png)
![6-ethyl-1,3-dimethyl-5-((2-oxopropyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2353738.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2353739.png)
![7-[(2-chlorophenyl)methyl]-1-ethyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione](/img/new.no-structure.jpg)
